molecular formula C16H18N2O2 B7537797 [4-(1,3-Benzoxazol-2-yl)piperidin-1-yl]-cyclopropylmethanone

[4-(1,3-Benzoxazol-2-yl)piperidin-1-yl]-cyclopropylmethanone

Cat. No. B7537797
M. Wt: 270.33 g/mol
InChI Key: QOEUECFXTRZDHY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

[4-(1,3-Benzoxazol-2-yl)piperidin-1-yl]-cyclopropylmethanone, also known as BPCB, is a chemical compound that has gained significant attention in the field of scientific research. This compound belongs to the class of cyclopropyl ketone derivatives and has been found to exhibit various biological activities.

Mechanism of Action

The mechanism of action of [4-(1,3-Benzoxazol-2-yl)piperidin-1-yl]-cyclopropylmethanone is not fully understood. However, studies have suggested that it may act on various molecular targets such as GABA receptors, ion channels, and enzymes. [4-(1,3-Benzoxazol-2-yl)piperidin-1-yl]-cyclopropylmethanone has been found to modulate the activity of these targets, leading to its biological effects.
Biochemical and Physiological Effects:
[4-(1,3-Benzoxazol-2-yl)piperidin-1-yl]-cyclopropylmethanone has been found to exhibit various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells and induce apoptosis. [4-(1,3-Benzoxazol-2-yl)piperidin-1-yl]-cyclopropylmethanone has also been found to reduce inflammation and alleviate pain. In addition, studies have suggested that [4-(1,3-Benzoxazol-2-yl)piperidin-1-yl]-cyclopropylmethanone may improve cognitive function and memory.

Advantages and Limitations for Lab Experiments

[4-(1,3-Benzoxazol-2-yl)piperidin-1-yl]-cyclopropylmethanone has several advantages for lab experiments. It is relatively easy to synthesize and purify, and its biological activities can be easily studied using various in vitro and in vivo assays. However, [4-(1,3-Benzoxazol-2-yl)piperidin-1-yl]-cyclopropylmethanone has some limitations as well. Its mechanism of action is not fully understood, and its potential side effects are not well characterized.

Future Directions

There are several future directions for the study of [4-(1,3-Benzoxazol-2-yl)piperidin-1-yl]-cyclopropylmethanone. Further research is needed to fully understand its mechanism of action and potential therapeutic applications. Studies should also focus on optimizing the synthesis method and improving the purity of the compound. In addition, more research is needed to investigate the potential side effects of [4-(1,3-Benzoxazol-2-yl)piperidin-1-yl]-cyclopropylmethanone and its long-term safety profile.
Conclusion:
In conclusion, [4-(1,3-Benzoxazol-2-yl)piperidin-1-yl]-cyclopropylmethanone is a promising compound that has shown potential as a therapeutic agent in various scientific research applications. Its antitumor, anti-inflammatory, and analgesic activities make it an attractive target for further study. However, more research is needed to fully understand its mechanism of action and potential therapeutic applications.

Synthesis Methods

The synthesis of [4-(1,3-Benzoxazol-2-yl)piperidin-1-yl]-cyclopropylmethanone involves the reaction of 4-(2-bromoacetyl)-1,3-benzoxazole with piperidine in the presence of potassium carbonate. The resulting intermediate is then treated with cyclopropylmethylamine to yield [4-(1,3-Benzoxazol-2-yl)piperidin-1-yl]-cyclopropylmethanone. The purity of the compound can be confirmed by using analytical techniques such as NMR and HPLC.

Scientific Research Applications

[4-(1,3-Benzoxazol-2-yl)piperidin-1-yl]-cyclopropylmethanone has shown potential as a therapeutic agent in various scientific research applications. It has been found to exhibit antitumor, anti-inflammatory, and analgesic activities. [4-(1,3-Benzoxazol-2-yl)piperidin-1-yl]-cyclopropylmethanone has also been studied for its potential use in the treatment of neurological disorders such as Parkinson's disease and Alzheimer's disease.

properties

IUPAC Name

[4-(1,3-benzoxazol-2-yl)piperidin-1-yl]-cyclopropylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2O2/c19-16(12-5-6-12)18-9-7-11(8-10-18)15-17-13-3-1-2-4-14(13)20-15/h1-4,11-12H,5-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QOEUECFXTRZDHY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(=O)N2CCC(CC2)C3=NC4=CC=CC=C4O3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[4-(1,3-Benzoxazol-2-yl)piperidin-1-yl]-cyclopropylmethanone

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